molecular formula C17H24BN3O2 B7956492 2,5-Dimethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine

2,5-Dimethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine

Cat. No.: B7956492
M. Wt: 313.2 g/mol
InChI Key: JKHYGLCIPZKLDU-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine is a complex organic compound that features a pyrazole ring substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation reactions and transition metal catalysts for hydroboration . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2,5-Dimethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with specific biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine is unique due to its combination of a pyrazole ring and a boronate ester group. This structure provides distinct chemical reactivity and potential for diverse applications in various scientific fields .

Properties

IUPAC Name

2,5-dimethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BN3O2/c1-11-14(15(19)21(6)20-11)12-7-9-13(10-8-12)18-22-16(2,3)17(4,5)23-18/h7-10H,19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHYGLCIPZKLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C(N(N=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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